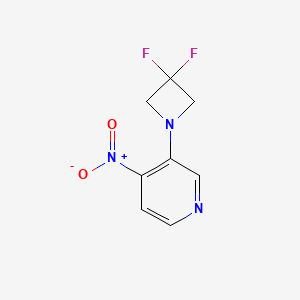

![molecular formula C10H17N3O5S B1407610 N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate CAS No. 1417567-55-5](/img/structure/B1407610.png)

N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate

Overview

Description

“N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate” is a chemical compound with the formula C₁₀H₁₇N₃O₅S . It is supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The linear formula for “N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate” is C₁₀H₁₇N₃O₅S . The related compound, N-[2-(2-methoxyphenoxy)ethyl]guanidine, has a linear formula of C10H16N4O5 .Scientific Research Applications

Drug Development

N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate: is a compound that has potential applications in drug development due to its guanidine structure. Guanidine derivatives are known to be present in various clinically used drugs . For example, they are found in antihyperglycemic agents like metformin, which is used in the treatment of type 2 diabetes. The compound’s structure could be modified to enhance its pharmacological properties or to reduce side effects, making it a valuable candidate for the development of new medications.

Biological Process Understanding

This compound can be used to study biological processes, particularly those involving guanidine functionalities. Since guanidine structures play key roles in biochemical processes and natural products, researchers can use N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate to investigate these processes in greater detail, leading to a better understanding of biological mechanisms .

Organocatalysis

Guanidine derivatives serve as valuable scaffolds in organocatalysis. They can act as catalysts in various organic reactions due to their ability to form multiple hydrogen bonds. This property can be exploited in research to develop new catalytic processes that are more efficient and environmentally friendly .

Synthesis of Heterocycles

The guanidine group is a precursor for the synthesis of heterocycles, which are compounds with a ring structure that contains at least two different elements as members of its ring(s)N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate could be used in synthetic chemistry to create novel heterocyclic compounds with potential applications in pharmaceuticals and materials science .

Hypertension Treatment Research

Guanidine derivatives have been used in the treatment of hypertension. By studying N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate , scientists can explore new avenues for creating antihypertensive drugs that may offer benefits over existing treatments .

Antiviral Research

Some guanidine derivatives have been developed for the treatment of viral infections, such as influenza neuraminidase inhibitors. Research into N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate could lead to the discovery of new antiviral agents that are more effective against resistant strains of viruses .

properties

IUPAC Name |

2-[2-(2-methoxyphenyl)ethyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.H2O4S/c1-14-9-5-3-2-4-8(9)6-7-13-10(11)12;1-5(2,3)4/h2-5H,6-7H2,1H3,(H4,11,12,13);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWIYZMJGLOFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

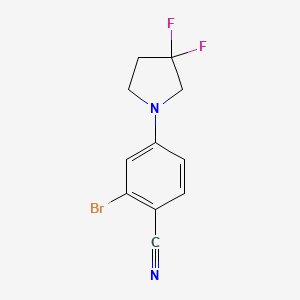

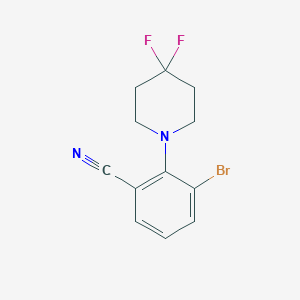

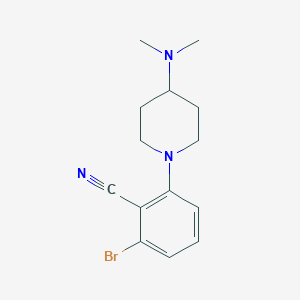

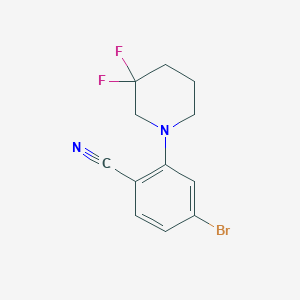

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)